4-Aminophthalonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309814. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

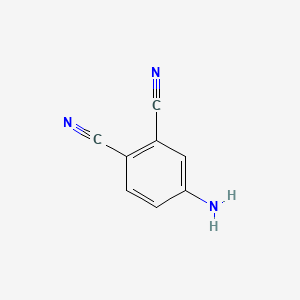

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCAJFYQXKPXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069127 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56765-79-8 | |

| Record name | 4-Amino-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56765-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056765798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dicyanoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-Aminophthalonitrile: Synthesis, Applications, and Safety

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 56765-79-8), a pivotal chemical intermediate for researchers, scientists, and drug development professionals. This document delves into the compound's core chemical properties, validated synthesis protocols, and its versatile applications across advanced materials, pharmaceuticals, and organic electronics. A significant emphasis is placed on a detailed safety and handling protocol, grounded in authoritative Safety Data Sheet (SDS) information, to ensure its responsible use in a laboratory setting. This guide is structured to serve as a practical and foundational resource, blending established data with field-proven insights.

This compound, also known as 3,4-Dicyanoaniline, is an aromatic compound distinguished by an amine group and two adjacent nitrile groups on a benzene ring.[1][2][3] This unique arrangement of electron-donating (amine) and electron-withdrawing (nitrile) functionalities imparts significant reactivity, making it a highly versatile precursor in organic synthesis.[3][4]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56765-79-8 | [1][2][5][6][7] |

| Molecular Formula | C₈H₅N₃ | [1][3][5][6][7] |

| Molecular Weight | 143.15 g/mol | [1][3][5][7] |

| Synonyms | 3,4-Dicyanoaniline, 4-Amino-1,2-benzenedicarbonitrile | [1][2][5][7] |

| Appearance | White to light yellow/orange crystalline powder | [2][3][6] |

| Melting Point | 179-181 °C | [3][7][8] |

| Solubility | Insoluble in water; Soluble in Methanol | [7][9] |

| Storage Conditions | Store in a cool, dry, dark place; Keep sealed under inert gas | [2][5][7] |

Synthesis Pathways and Mechanistic Insight

The preparation of this compound is most commonly achieved via the chemical reduction of 4-nitrophthalonitrile. This transformation is a cornerstone reaction in aromatic chemistry, where a nitro group (-NO₂) is converted to an amine group (-NH₂). The choice of reducing agent is critical and dictates the reaction conditions and workup procedure. Two prevalent and effective methods are detailed below.

Causality of Reagent Choice:

-

Iron Powder in Acidic Medium (Method 1): This is a classic, cost-effective, and robust method for nitro group reduction. Iron metal acts as the electron donor, becoming oxidized (typically to Fe²⁺ or Fe³⁺) in the process. The acidic medium (hydrochloric acid) serves to activate the iron and protonate the nitro group, facilitating the reduction cascade.

-

Tin(II) Chloride (Method 2): Stannous chloride (SnCl₂) is another widely used reducing agent for this purpose. It offers a milder alternative and often results in high yields. The reaction proceeds in a polar protic solvent like ethanol.[8]

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique electronic properties and reactive sites of this compound make it an indispensable building block in several high-technology and research fields.[3][10]

-

Pharmaceutical Synthesis: It serves as a fundamental precursor in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology.[3][10] Its structure is a key component in synthesizing complex heterocyclic compounds with potential anti-cancer properties.[10]

-

High-Performance Polymers: When incorporated into polymer backbones, this compound significantly enhances thermal stability and mechanical strength.[10] This makes the resulting polymers suitable for demanding applications in the aerospace and automotive industries where materials must withstand extreme environments.[10]

-

Advanced Materials & Dyes: The compound is a critical intermediate for creating synthetic dyes with excellent color vibrancy and stability for textiles and plastics.[3][10] It is also a building block for phthalocyanines, a class of macrocyclic compounds used in materials science.[2]

-

Organic Electronics: Its potential is being actively explored in the field of organic electronics for creating next-generation devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[10]

Caption: Key application areas for this compound.

Comprehensive Safety and Handling Protocol

This compound is classified as a hazardous substance and must be handled with stringent safety precautions. It is toxic if swallowed, inhaled, or in contact with skin.[2][7]

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Statement(s) | Pictogram |

| Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin or if inhaled.[2][7] | GHS06 (Skull and Crossbones) |

| H315, H319 | Causes skin irritation. Causes serious eye irritation.[7] | GHS07 (Exclamation Mark) | |

| Precautionary Statements | P261, P264, P270, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][7][9] | |

| P301+P310, P302+P352, P304+P340 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | ||

| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][9] | ||

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.[11]

-

Body Protection: Wear a lab coat and, if necessary, additional chemical-resistant clothing.

-

Respiratory Protection: Use a NIOSH-approved particulate respirator (e.g., N95) or work within a certified chemical fume hood, especially when handling the powder.[11][12]

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[9][13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible substances.[7][9] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[2] Keep the storage area locked.[9]

First Aid Measures

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Call a poison center or doctor if you feel unwell.[2][11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][11]

Experimental Protocol: Synthesis via Nitro Reduction

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-nitrophthalonitrile using iron powder, adapted from established literature procedures.[8][14]

Materials and Reagents:

-

4-Nitrophthalonitrile

-

Iron powder

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Silica Gel for column chromatography

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of methanol and concentrated HCl.

-

Addition of Starting Material: Add 4-nitrophthalonitrile to the acidic methanol solution. Heat the mixture to reflux with stirring until the solid dissolves completely.[14]

-

Reduction Step: While maintaining reflux, add iron powder to the solution in small portions over approximately one hour.[14] The color of the solution will typically change, indicating the progression of the reaction.[7]

-

Reaction Completion: After the final addition of iron, continue to stir the reaction mixture at reflux for an additional hour to ensure the reduction is complete.[14]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Precipitate the crude product by pouring the mixture into a larger volume of ice water.[7][14]

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with a copious amount of water to remove inorganic salts and residual acid.[7]

-

Purification: The crude product is then purified by column chromatography using a silica gel stationary phase.[8] A suitable mobile phase is a mixture of dichloromethane and ethyl acetate (e.g., 1:1 v/v) to elute the pure product.[8]

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield this compound as a solid.[8] Confirm product identity and purity via analytical methods such as melting point determination, mass spectrometry, and NMR.[8][14]

Conclusion

This compound is a high-value chemical intermediate with a broad and expanding range of applications in scientifically advanced fields. Its synthesis is well-established, and its utility in creating novel materials and potential therapeutics is significant. However, its inherent toxicity necessitates a thorough understanding and strict adherence to safety protocols. This guide provides the foundational knowledge required for its safe handling, synthesis, and innovative application in a research and development context.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 56765-79-8 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS 56765-79-8 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 7. This compound | 56765-79-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. capotchem.com [capotchem.com]

- 12. carlroth.com [carlroth.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Synthesis of 4-Aminophthalonitrile from 4-Nitrophthalonitrile

Abstract

4-Aminophthalonitrile is a pivotal intermediate in the synthesis of advanced materials, including high-performance polymers, synthetic dyes, and novel pharmaceuticals.[1] Its molecular architecture, featuring vicinal nitrile groups and an amino moiety, makes it a versatile building block for constructing complex heterocyclic systems like phthalocyanines, which have applications in electronics and photodynamic therapy.[1][2] The most common and direct precursor for its synthesis is 4-nitrophthalonitrile, which undergoes a straightforward yet crucial reduction of the nitro group.

This technical guide provides an in-depth exploration of the chemical transformation of 4-nitrophthalonitrile to this compound. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of various reduction strategies, offers a comparative analysis of common methodologies, and presents detailed, field-tested experimental protocols. The content herein is curated for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this synthesis, from bench-scale execution to scale-up considerations.

The Core Transformation: Mechanistic Overview

The conversion of 4-nitrophthalonitrile to this compound is a classic example of aromatic nitro group reduction. The fundamental process involves the transfer of six electrons and the addition of six protons to the nitro group (-NO₂) to yield the primary amine (-NH₂). This transformation does not occur in a single step but proceeds through a series of intermediates, most notably the nitroso (-NO) and hydroxylamine (-NHOH) species.[3]

Understanding this stepwise reduction is critical for troubleshooting and optimization, as reaction conditions can be tuned to favor the formation of the final amine product while minimizing side reactions. The general pathway is illustrated below.

Caption: General pathway for the reduction of an aromatic nitro group.

A Comparative Analysis of Reduction Methodologies

The choice of reducing agent is the most critical decision in this synthesis, directly impacting yield, purity, cost, safety, and scalability. While numerous methods exist for nitro group reduction, they can be broadly categorized into three classes for this specific application: metal-acid reductions, catalytic hydrogenation, and sulfide-based reductions.[4][5]

| Methodology | Primary Reagents | Typical Conditions | Advantages | Disadvantages & Causality |

| Metal-Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux in aqueous alcohol | Cost-effective, reliable, high functional group tolerance.[6] | Generates significant metallic waste; acidic conditions can be harsh for sensitive substrates; work-up can be cumbersome due to metal salt precipitation.[7] |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High pressure (requires specialized reactor), room to moderate temperature | High yield, very clean (byproduct is water), catalyst can be recycled.[6][8] | High initial equipment cost; potential for hydrogenolysis (dehalogenation) or reduction of other sensitive groups (e.g., nitriles) if not carefully controlled.[2][6][9] |

| Sulfide-Based Reduction | Na₂S or Na₂S₂O₄ (Sodium Dithionite) | Aqueous or aqueous/organic solvent, often heated | Mild, metal-free, excellent chemoselectivity (spares other reducible groups), economical.[10][11][12] | Can generate toxic H₂S gas if acidified; sulfur-containing byproducts require careful disposal; dithionite is unstable and can decompose.[13] |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with detailed steps that explain the causality behind each manipulation. These methods have been selected for their reliability and accessibility in a standard synthetic chemistry laboratory.

Protocol 1: Reduction via Iron Powder in Acidic Methanol

This method is a robust and economical choice, leveraging the reducing power of metallic iron in an acidic environment. The acid serves to activate the iron surface and provide the necessary protons for the reaction.

Materials & Reagents:

-

4-Nitrophthalonitrile (1 equiv.)

-

Iron powder, fine mesh (approx. 6-7 equiv.)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Caption: Experimental workflow for the iron-mediated reduction.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophthalonitrile in a mixture of methanol and concentrated hydrochloric acid. A typical ratio might be 2-3 mL of methanol per mL of HCl.[2][14]

-

Reagent Addition: To the stirred solution, gradually add iron powder in small portions. The addition is often exothermic, and portion-wise addition helps control the reaction rate.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 5 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol and HCl under reduced pressure using a rotary evaporator.[15]

-

Work-up: The resulting crude solid can be suspended in water and extracted with an organic solvent like ethyl acetate. If the aqueous layer is still acidic, it can be carefully neutralized with a saturated sodium bicarbonate solution to a pH of ~7.5, which may precipitate the product.[2] Filter the solid or extract with ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel. A common eluent system is a 1:1 mixture of dichloromethane and ethyl acetate.[2][15]

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to light yellow solid.[2] Expected yields are typically in the range of 60-85%.[2] The melting point should be in the range of 179-182°C.[2][16][17]

Protocol 2: Reduction via Tin(II) Chloride

Tin(II) chloride is a milder reducing agent than the Fe/HCl system and is often chosen for its selectivity in the presence of other reducible functional groups.[6][7]

Materials & Reagents:

-

4-Nitrophthalonitrile (1 equiv.)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 equiv.)

-

Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Crushed Ice

Step-by-Step Methodology:

-

Setup: In a flask under a nitrogen atmosphere, prepare a solution or suspension of tin(II) chloride dihydrate in the chosen solvent (e.g., anhydrous ethanol).[2]

-

Addition of Substrate: Gradually add the 4-nitrophthalonitrile to the tin(II) chloride mixture while stirring.

-

Reaction: Heat the reaction to 70°C. The reaction is typically complete within 1-2 hours, often indicated by the formation of a clear, homogeneous solution.[2]

-

Quenching & Neutralization: Cool the reaction mixture and pour it into a large beaker containing crushed ice. This step hydrolyzes the tin salts. Slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the mixture reaches ~7.5. This neutralizes the acid formed during the reaction and precipitates tin oxides/hydroxides.[2]

-

Isolation: A white precipitate containing the product and tin salts will form. Collect this solid by vacuum filtration.

-

Purification: Dry the precipitate. The organic product can be separated from the inorganic tin salts by extraction with a suitable solvent like ethyl acetate. Concentrate the extract to obtain the crude product.

-

Final Product: Further purification by column chromatography or recrystallization will yield pure this compound. This method often provides high yields, reportedly around 85%.[2]

Safety, Handling, and Hazard Mitigation

Scientific integrity demands a commitment to safety. Both the starting materials and reagents in this synthesis require careful handling.

-

4-Nitrophthalonitrile: This compound is classified as harmful if swallowed and causes skin and eye irritation.[18][19][20] Avoid inhalation of dust and direct contact with skin and eyes.[21]

-

Reagents:

-

Concentrated HCl: Highly corrosive. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection.

-

Flammable Solvents (Methanol, Ethanol, Ethyl Acetate): Keep away from ignition sources. Use in a well-ventilated area or fume hood.

-

Metal Powders (Iron): Can be flammable. Avoid creating dust clouds.

-

Tin Salts (SnCl₂): Suspected sensitizer. Avoid inhalation and skin contact.[7]

-

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory at all times.[18][19]

-

Waste Disposal: Metal-containing waste (Fe, Sn) and organic solvents must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[22]

Conclusion

The synthesis of this compound from 4-nitrophthalonitrile is a fundamental and enabling transformation in organic chemistry. While catalytic hydrogenation offers a "green" route in terms of byproducts, its requirement for specialized equipment often makes it less accessible.[2] For the bench-scale chemist, reductions using iron powder or tin(II) chloride represent highly reliable, robust, and cost-effective methods that deliver high yields of the desired product.[2] The choice between these methods may depend on factors such as the scale of the reaction, the presence of other functional groups on the substrate, and the laboratory's capacity for handling metallic waste streams. By understanding the causality behind each procedural step and adhering to strict safety protocols, researchers can confidently and efficiently produce this valuable chemical intermediate for downstream applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Reduction_of_nitro_compounds [chemeurope.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. azom.com [azom.com]

- 9. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. aragen.com [aragen.com]

- 12. researchgate.net [researchgate.net]

- 13. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 14. This compound | 56765-79-8 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound | 56765-79-8 | TCI AMERICA [tcichemicals.com]

- 17. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. 4-Nitrophthalonitrile - Safety Data Sheet [chemicalbook.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Solubility of 4-Aminophthalonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Aminophthalonitrile (4-APN) is a pivotal precursor in the synthesis of phthalocyanines and other advanced materials. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification efficiency, and final product quality. This guide provides a comprehensive technical overview of the solubility of 4-APN, blending theoretical principles with practical, field-proven methodologies. We will explore the molecular interactions governing solubility, present a compilation of known solubility data, and provide detailed protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of 4-APN's behavior in various organic media.

Introduction: The Significance of this compound (4-APN)

This compound, also known as 3,4-dicyanoaniline, is an aromatic organic compound featuring a benzene ring substituted with two adjacent nitrile (-C≡N) groups and an amine (-NH₂) group.[1] Its molecular structure, particularly the presence of polar functional groups, makes it a valuable building block in materials science and medicinal chemistry. The primary application of 4-APN is as a precursor for the synthesis of substituted metal phthalocyanines, which are used in a wide array of applications including catalysis, chemical sensors, and photodynamic therapy.

The success of these synthetic applications is fundamentally tied to solubility . Proper solvent selection is paramount for:

-

Reaction Efficiency: Achieving a homogeneous reaction medium to ensure optimal reaction rates and yields.

-

Purification: Facilitating purification by recrystallization, where solubility differences at varying temperatures are exploited.[2][3][4]

-

Processability: Enabling the formation of thin films, fibers, or other material forms from solution.

This guide aims to demystify the solubility of 4-APN, providing a robust framework for both predicting its behavior and determining it empirically.

Theoretical Principles of Solubility

Understanding why 4-APN dissolves in certain solvents and not others requires a grasp of the underlying intermolecular forces.

Molecular Structure and Polarity

The 4-APN molecule possesses distinct polar characteristics. The two nitrile groups are highly polar due to the large electronegativity difference between carbon and nitrogen. The amine group is also polar and, crucially, can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[5][6] This dual hydrogen-bonding capability is a key determinant of its solubility profile. The overall molecule has a calculated LogP of approximately 1.01-1.19, indicating a moderate lipophilicity but with significant polar character.[7][8]

The "Like Dissolves Like" Paradigm

This age-old principle remains a powerful heuristic. Polar solutes, like 4-APN, tend to dissolve in polar solvents. The nitrile and amine groups of 4-APN can engage in strong dipole-dipole interactions and hydrogen bonds with solvent molecules that have complementary functionalities (e.g., alcohols, amides, sulfoxides).[9][10] Conversely, 4-APN exhibits poor solubility in non-polar solvents like hydrocarbons (e.g., hexane, toluene) because these solvents can only offer weak van der Waals (dispersion) forces, which are insufficient to overcome the strong solute-solute interactions within the 4-APN crystal lattice.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a sophisticated model.[11][12] HSP deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents that are "close" in this space. The distance (Ra) between a solute and a solvent in Hansen space is a strong indicator of solubility.[14] While specific HSP values for 4-APN are not readily published, its structure suggests it would have significant δp and δh values, predicting good solubility in solvents with similar high values, such as DMSO, DMF, and NMP.

Solubility Profile of this compound

While extensive quantitative data across a wide range of solvents is sparse in publicly available literature, a qualitative and semi-quantitative profile can be assembled from supplier data sheets and analogous compounds.

Table 1: Reported Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Reported Solubility | Source |

| Water | Polar Protic | Insoluble | [8][15] |

| Methanol | Polar Protic | Soluble | [15] |

| Ethanol | Polar Protic | Soluble | TBD |

| Acetone | Polar Aprotic | Soluble | TBD |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | TBD |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | TBD |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | TBD |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | TBD |

| Dichloromethane | Halogenated | Sparingly Soluble | TBD |

| Chloroform | Halogenated | Sparingly Soluble | TBD |

| Toluene | Aromatic Hydrocarbon | Insoluble | TBD |

| Hexane | Aliphatic Hydrocarbon | Insoluble | TBD |

(TBD: To Be Determined experimentally. The table reflects generally expected solubility based on chemical principles and available data.)

Analysis: The data aligns perfectly with the theoretical principles discussed. 4-APN is soluble in polar solvents, especially those that are polar aprotic (like DMSO and DMF) which can accept hydrogen bonds and have strong dipole moments, and polar protic solvents (like methanol) which can both donate and accept hydrogen bonds. Its insolubility in water is likely due to the molecule's aromatic backbone, which is hydrophobic and counteracts the hydrophilic nature of the amine and nitrile groups.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The "shake-flask" or equilibrium solubility method is the gold standard for its reliability and thermodynamic validity.[16]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of 4-APN in a given solvent at a controlled temperature.

Materials:

-

This compound (purity ≥98%)[7]

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of 4-APN solid to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is ~100 mg of 4-APN in 5 mL of solvent.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the system reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried 4-APN is achieved. The solubility can be calculated as g/100 mL or mg/mL.

-

Alternatively (and more accurately), dilute an accurately known volume of the filtrate with a suitable mobile phase and quantify the concentration of 4-APN using a pre-validated HPLC or UV-Vis method against a standard curve.

-

-

Validation: It is best practice to approach equilibrium from both undersaturation (as described above) and supersaturation (by preparing a hot, saturated solution and letting it cool and precipitate) to confirm the true equilibrium solubility has been reached.[16]

Visualization: Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications in Synthesis and Purification

Solvent Selection for Synthesis

For reactions involving 4-APN, such as the formation of phthalocyanines, the ideal solvent should:

-

Fully Dissolve Reactants: Ensure a homogeneous reaction mixture. Based on the data, solvents like DMF or DMSO are excellent choices.

-

Have a Suitable Boiling Point: The reaction temperature should be achievable without excessive pressure.

-

Be Inert: The solvent should not participate in or interfere with the reaction.

Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid 4-APN.[2] The ideal solvent system for recrystallization has specific properties:

-

The compound of interest (4-APN) should be highly soluble at high temperatures but sparingly soluble at low temperatures .[2]

-

Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

A good approach is to use a binary solvent system. For example, one might dissolve 4-APN in a "good" solvent like hot methanol, and then slowly add a "poor" solvent (an anti-solvent) like water until turbidity is observed.[17] Upon slow cooling, pure crystals of 4-APN will form.[3]

Visualization: Solvent Selection Logic

Caption: Decision tree for solvent selection.

Conclusion

The solubility of this compound is governed by its distinct molecular structure, which is rich in polar and hydrogen-bonding functional groups. It is highly soluble in polar organic solvents like methanol, DMSO, and DMF, and largely insoluble in non-polar and aqueous media. This behavior can be reliably predicted using principles like "like dissolves like" and more advanced models such as Hansen Solubility Parameters. For precise quantitative data, the equilibrium shake-flask method remains the most robust experimental protocol. A thorough understanding of this solubility profile is not merely academic; it is a prerequisite for the successful synthesis, purification, and application of 4-APN and the advanced materials derived from it.

References

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. LabXchange [labxchange.org]

- 4. mt.com [mt.com]

- 5. Modulation of the 4-aminophthalimide spectral properties by hydrogen bonds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameters [stenutz.eu]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. This compound, 97% | Fisher Scientific [fishersci.ca]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

A Spectroscopic Guide to 4-Aminophthalonitrile: Unveiling Molecular Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the spectroscopic signature of 4-Aminophthalonitrile (APN), a versatile building block in medicinal chemistry and materials science. Understanding the spectral characteristics of APN is fundamental to its application in the synthesis of phthalocyanines, high-performance polymers, and novel therapeutic agents. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering both theoretical interpretation and practical, field-proven insights into the analysis of this important intermediate.

Introduction to this compound

This compound, also known as 3,4-dicyanoaniline, is an aromatic compound with the chemical formula C₈H₅N₃.[1][2] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and two adjacent cyano (-C≡N) groups. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano) functionalities imparts a distinct reactivity and a rich spectroscopic profile, making it a valuable precursor in various synthetic applications.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the amino and cyano substituents.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.8 - 7.5 | m | 3H |

| Amino (-NH₂) | 4.0 - 5.0 | br s | 2H |

Predictions are based on the analysis of structurally similar compounds such as 4-aminobenzonitrile.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, a specific number of signals is expected. The chemical shifts of the carbon atoms are significantly affected by the nature of the attached functional groups. The carbons bearing the cyano groups will appear downfield due to the electron-withdrawing nature of the nitrile functionality.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C-NH₂) | 145 - 155 |

| Aromatic C-H | 110 - 135 |

| Quaternary Carbons (-C-CN) | 105 - 115 |

| Cyano Carbons (-C≡N) | 115 - 120 |

Predictions are based on established ranges for substituted benzenes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile groups, and the C=C stretches of the aromatic ring.

Key FTIR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1650 - 1450 | Medium to Strong |

| N-H Bend (Amino) | 1650 - 1580 | Medium |

| C-N Stretch (Amino) | 1340 - 1250 | Medium |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The doublet in the N-H stretching region is characteristic of a primary amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of aromatic compounds with extended conjugation. The amino group acts as an auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima (in Methanol):

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~250 - 270 |

| n → π | ~320 - 350 |

The exact positions of the absorption maxima can be influenced by the solvent polarity. The UV-Vis spectrum is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore of this compound. The UV-Vis spectrum of the related compound 4-aminophenol shows absorption maxima at 194 nm, 218 nm, and 272 nm in an acidic mobile phase.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR analysis of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. This compound is soluble in methanol.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.

-

Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline correction on the resulting spectra.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

FTIR Sample Preparation and Analysis

Caption: Workflow for FTIR analysis of this compound.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

If necessary, perform a baseline correction on the acquired spectrum.

-

Identify the major absorption bands and label their wavenumbers.

-

Correlate the observed absorption bands with the known functional groups of this compound.

-

UV-Vis Sample Preparation and Analysis

Caption: Workflow for UV-Vis analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.2 - 1.0.

-

Fill a quartz cuvette with the sample solution.

-

Fill a matching quartz cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with the sample cuvette.

-

Scan the desired wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Relate the observed absorption bands to the electronic transitions within the molecule.

-

Conclusion

The spectroscopic data of this compound provides a unique molecular fingerprint that is essential for its identification, purity assessment, and the study of its chemical transformations. This guide has outlined the expected NMR, FTIR, and UV-Vis spectral features, grounded in the principles of spectroscopic interpretation and supported by data from analogous compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. A thorough understanding of these spectroscopic properties is paramount for any researcher or scientist working with this versatile chemical intermediate.

References

- 1. This compound | 56765-79-8 | TCI AMERICA [tcichemicals.com]

- 2. L13433.03 [thermofisher.com]

- 3. bfh.ch [bfh.ch]

- 4. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Thermal Properties of 4-Aminophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 4-Aminophthalonitrile (3,4-Dicyanoaniline), a key intermediate in the synthesis of high-performance polymers and pharmaceutically relevant compounds. A thorough understanding of its melting point and decomposition behavior is critical for its application in drug development and materials science, ensuring stability, safety, and purity. This document details the established melting point of this compound and provides robust, step-by-step protocols for its experimental determination and the investigation of its thermal decomposition profile using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific, publicly available TGA and DSC data for this compound is limited, this guide offers insights into its expected thermal stability and decomposition pathways based on the behavior of related phthalonitrile-based materials.

Introduction: The Significance of Thermal Properties

This compound is a versatile molecule utilized in the synthesis of phthalocyanines, high-performance phthalonitrile resins, and as a building block in medicinal chemistry.[1] The thermal stability of this compound is a crucial parameter that dictates its suitability for various applications, from high-temperature polymer curing to its handling and storage in pharmaceutical manufacturing. An accurate determination of its melting point is a primary indicator of purity, while understanding its decomposition temperature and the nature of its degradation products is paramount for safety and for defining the operational limits of its use.

This guide is structured to provide both established data and the practical, field-proven methodologies required to independently verify and expand upon the thermal characterization of this compound.

Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Multiple chemical suppliers report a consistent melting point range for this compound, providing a reliable benchmark for sample purity.

| Property | Value (°C) | Source(s) |

| Melting Point | 179.0 - 182.0 | [2] |

| Melting Point | 177 - 182 | [3] |

| Melting Point | 177 - 184 | [1] |

| Melting Point (lit.) | 179 - 181 | [4] |

Causality Behind Experimental Choices for Melting Point Determination

The capillary tube method is a widely accepted and reliable technique for determining the melting point of a crystalline organic solid. The choice of a slow heating rate (1-2 °C per minute) in the vicinity of the expected melting point is critical. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an erroneously wide and elevated melting range.

Experimental Protocol: Melting Point Determination

This protocol outlines the capillary tube method for the precise determination of the melting point of this compound.

Materials and Equipment

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: For a precise measurement, begin heating at a rate that will bring the temperature to within 15-20 °C of the expected melting point.

-

Slow Heating Rate: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded values represent the melting range.

-

Self-Validating System

A sharp melting range (typically 1-2 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities. For validation, the determined melting range should be compared against the values reported in the literature (see Table 1).

References

A Technical Guide to 4-Aminophthalonitrile as a Monomer for High-Performance Polymerization

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis, polymerization, and application of 4-aminophthalonitrile, a key monomer in the creation of advanced polyphthalonitrile (PN) resins. As a Senior Application Scientist, the focus here is on providing not just procedural steps, but a deep understanding of the chemical principles and practical considerations that underpin the development of these exceptional high-performance materials.

The Strategic Importance of this compound in Advanced Polymers

In the relentless pursuit of materials capable of withstanding extreme operational demands, polyphthalonitriles have carved a significant niche. These thermosetting polymers are distinguished by their extraordinary thermal and oxidative stability, inherent flame retardancy, and robust mechanical properties. Central to the formulation of many of these elite polymers is the this compound monomer. Its unique molecular architecture is the foundation for the remarkable performance characteristics of the resulting polymer networks, making it a material of significant interest for aerospace, automotive, and electronics applications.[1]

Monomer Deep Dive: The Chemistry of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with two adjacent cyano (-C≡N) groups and an amino (-NH₂) group. This specific arrangement of functional groups is pivotal to its function in polymerization.

Core Physicochemical Characteristics

A foundational understanding of the monomer's properties is essential for effective handling, processing, and polymerization.

| Property | Value | Source |

| Chemical Formula | C₈H₅N₃ | [2][3] |

| Molar Mass | 143.15 g/mol | [4] |

| Appearance | White to yellow or pale brown crystalline powder | [3] |

| Melting Point | 179-181 °C | [5] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP) |

The Functional Heart: Nitrile and Amino Groups

The polymerization of this compound is driven by the reactivity of its nitrile groups. At elevated temperatures, these groups undergo a cyclotrimerization reaction to form highly stable triazine rings. These rings act as the cross-linking points that create the robust, three-dimensional network structure of the final polymer. The presence of the amino group can facilitate this process, in some cases acting as a self-catalyst.[6][7]

From Monomer to Macromolecule: The Polymerization of this compound

The transformation of this compound into a high-performance thermoset is a carefully controlled process of heat-induced polymerization, commonly referred to as curing.

The Curing Mechanism: Building a Resilient Network

The curing of phthalonitrile resins is a complex process that results in a highly cross-linked, aromatic polymer network. The primary reaction is the formation of triazine rings from the nitrile groups. Additionally, isoindoline and phthalocyanine structures can form, further contributing to the exceptional thermal stability of the polymer.[8] The release of ammonia has been detected during the cross-linking process, providing insight into the reaction mechanism.[9][10]

A Validated Experimental Protocol for Resin Synthesis

This protocol provides a reliable method for the laboratory-scale synthesis of a polyphthalonitrile resin using this compound.

Essential Materials:

-

This compound monomer

-

Curing agent (e.g., 4,4′-diaminodiphenyl sulfone (DDS))

-

High-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP))

-

Inert gas supply (Nitrogen or Argon)

-

Reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe

-

Programmable vacuum oven

Step-by-Step Methodology:

-

Monomer and Curing Agent Dissolution: In the reaction vessel under a continuous inert gas purge, dissolve the this compound and the curing agent in NMP with stirring until a homogeneous solution is achieved.

-

Prepolymer Formation (B-staging): Gradually heat the solution to a predetermined temperature (typically in the range of 200-250°C) and maintain this temperature for a specified duration. This step advances the polymerization to a "B-stage," where the resin is partially polymerized but still fusible and processable.

-

Degassing: Reduce the pressure in the vessel to degas the prepolymer, removing any dissolved gases or volatile byproducts.

-

Casting and Curing: Cast the B-staged prepolymer into a mold and transfer it to a programmable oven. The curing process involves a multi-step temperature profile, with gradual ramps and holds at successively higher temperatures, culminating in a final cure at temperatures that can exceed 350°C.[8]

-

Post-Cure and Characterization: After the curing cycle is complete, allow the resin to cool slowly to room temperature before demolding. The resulting polymer can then be characterized for its thermal and mechanical properties.

Rationale for Key Procedural Choices:

-

Inert Atmosphere: Prevents oxidation at high temperatures, which would compromise the thermal stability of the polymer.

-

B-staging: Creates a processable prepolymer. The duration of this step is critical to achieving the desired viscosity for subsequent processing steps.

-

Multi-step Curing: A slow, staged increase in temperature allows for the controlled release of any remaining volatiles and minimizes internal stresses in the final material.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for this compound-based resin.

Performance Characteristics of Polyphthalonitrile Resins

The polymers derived from this compound exhibit a suite of properties that make them suitable for the most demanding of applications.

Unparalleled Thermal and Oxidative Stability

Polyphthalonitriles are defined by their ability to withstand extreme temperatures.

| Property | Typical Values |

| Glass Transition Temperature (Tg) | > 400°C[11] |

| Decomposition Temperature (5% weight loss) | > 460°C in N₂[11] |

Robust Mechanical Integrity

These resins offer excellent strength and stiffness, crucial for structural components.

| Property | Typical Values |

| Flexural Strength | Can exceed 1,600 MPa in carbon fiber composites[11] |

| Storage Modulus | High modulus is maintained at elevated temperatures[7] |

Inherent Fire Resistance

Polyphthalonitriles are inherently flame retardant, a critical safety feature in many applications.

| Property | Typical Value |

| Limiting Oxygen Index (LOI) | > 47[11] |

| UL 94 Rating | V-0[11] |

Favorable Dielectric Properties

With low dielectric loss, these materials are well-suited for high-frequency electronic applications.[12]

Applications Across High-Technology Sectors

The unique property profile of this compound-based polymers has led to their adoption in a range of advanced applications.

-

Aerospace and Defense: Used in high-temperature composites for aircraft and missiles, as well as in adhesives and coatings that can withstand extreme environments.[1][13]

-

Electronics: Serve as matrix resins for printed circuit boards and as encapsulants for electronic components due to their thermal stability and dielectric properties.[12][14]

-

Automotive: Their high strength and temperature resistance make them suitable for under-the-hood components and other demanding automotive applications.[1]

The Future of this compound-Based Polymers

Research and development efforts continue to expand the capabilities and applications of these remarkable materials. Key areas of investigation include the development of new curing agents to lower processing temperatures, the incorporation of nanomaterials to enhance properties, and the synthesis of novel phthalonitrile monomers with tailored functionalities.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 56765-79-8 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 56765-79-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 14. chemimpex.com [chemimpex.com]

The Genesis of a Key Building Block: An In-Depth Technical Guide to the Discovery and Synthesis of 4-Aminophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophthalonitrile, a seemingly unassuming aromatic compound, stands as a cornerstone in the synthesis of a diverse array of functional materials, most notably the vibrant and robust class of pigments and dyes known as phthalocyanines. Its unique molecular architecture, featuring a benzene ring adorned with two adjacent cyano groups and an amino moiety, imparts a versatile reactivity that has been harnessed by chemists for decades. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis. It delves into the core synthetic methodologies, offering detailed, field-proven experimental protocols and a comparative analysis of their advantages and limitations. Mechanistic insights are interwoven throughout, providing a deeper understanding of the chemical transformations. This document is intended to be a vital resource for researchers and professionals in organic synthesis, materials science, and drug development, enabling them to leverage this critical intermediate in their own innovative endeavors.

Introduction: The Significance of a Versatile Intermediate

This compound (3,4-dicyanoaniline) is a crystalline solid that serves as a pivotal precursor in the realm of materials science and medicinal chemistry.[1][2] The strategic placement of its functional groups—two electrophilic nitrile groups and a nucleophilic amino group on an aromatic scaffold—renders it a highly valuable and versatile building block.

The primary application of this compound lies in the synthesis of unsymmetrically substituted phthalocyanines. These macrocyclic compounds exhibit exceptional thermal and chemical stability, intense coloration, and unique photophysical properties, making them indispensable as pigments, catalysts, and functional materials in electronics.[3] The amino group of this compound provides a convenient handle for introducing various substituents, allowing for the fine-tuning of the resulting phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics.

Beyond phthalocyanines, the reactivity of this compound is exploited in the construction of complex heterocyclic systems that form the core of many pharmacologically active molecules. Its derivatives have been investigated for their potential in therapeutic areas such as oncology.[4]

This guide will navigate the historical landscape of this compound's synthesis, from its early preparations to modern, optimized procedures. It will provide detailed experimental workflows, comparative data, and a foundational understanding of the chemical principles that govern its formation.

A Historical Perspective: Unraveling the Synthetic Pathways

The direct discovery of this compound is not marked by a single, seminal publication but rather evolved from the broader development of phthalonitrile chemistry. The parent compound, phthalonitrile, was first described in the late 19th century. However, the synthesis of its amino-substituted derivative appears to have gained prominence in the mid-20th century with the burgeoning interest in phthalocyanine chemistry.

A key historical method for the synthesis of this compound involves the reduction of its nitro precursor, 4-nitrophthalonitrile. A notable publication by Griffiths and Roozpeikar in 1976 detailed a practical method using iron powder in an acidic medium, a technique that remains a staple in many laboratories today. This approach provided a reliable and scalable route to this important intermediate, paving the way for more extensive research into its applications.

Over the years, other reductive methods have been developed and refined, including the use of other reducing agents like tin(II) chloride and the application of catalytic hydrogenation. Concurrently, alternative synthetic strategies, such as the nucleophilic aromatic substitution of halogenated phthalonitriles, have been explored, offering different avenues to access this versatile molecule. The evolution of these synthetic methods reflects the ongoing pursuit of efficiency, safety, and sustainability in organic chemistry.

Core Synthetic Strategies: A Detailed Examination

The synthesis of this compound is dominated by the reduction of 4-nitrophthalonitrile. This precursor is readily available through the nitration of phthalonitrile or multi-step sequences starting from phthalic anhydride. This section will provide a detailed overview of the most common and effective synthetic routes.

Reduction of 4-Nitrophthalonitrile

The conversion of the nitro group in 4-nitrophthalonitrile to an amino group is the most prevalent and practical approach for the synthesis of this compound. Several reductive systems have been successfully employed, each with its own set of advantages and considerations.

This classic and robust method, popularized by Griffiths and Roozpeikar, utilizes the reducing power of metallic iron in the presence of an acid, typically hydrochloric acid.

Mechanism: The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium serves to protonate the nitro group and its intermediates, facilitating the reduction process and the formation of water as a byproduct. The overall reaction can be summarized as the transfer of six electrons to the nitro group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrophthalonitrile in a mixture of methanol and concentrated hydrochloric acid.

-

Addition of Reducing Agent: Heat the mixture to reflux. To the refluxing suspension, add iron powder portion-wise over a period of one hour. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition of iron is complete, continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product. Collect the precipitate by filtration and wash thoroughly with water to remove any remaining salts. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of toluene and ethyl acetate) to yield this compound as a solid.[1]

Data Presentation: Comparison of Chemical Reduction Methods

| Reducing Agent | Solvent System | Reaction Conditions | Typical Yield | Reference |

| Iron / HCl | Methanol/Water | Reflux, 1-2 h | ~86% | [1] |

| Tin(II) Chloride | Ethanol | 70°C, 1 h | ~85% | [5] |

Caption: Workflow for the synthesis of this compound via chemical reduction.

Catalytic hydrogenation offers a cleaner alternative to the use of stoichiometric metal reductants. This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

Mechanism: The reaction occurs on the surface of the catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The 4-nitrophthalonitrile also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms to form the corresponding amine.

Experimental Protocol (General):

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 4-nitrophthalonitrile in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (typically 3-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[6]

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Nucleophilic Aromatic Substitution

An alternative, though less common, approach to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a dihalogenated benzonitrile. For instance, the reaction of 3,4-dichlorobenzonitrile with a source of ammonia could potentially yield the desired product.

Mechanism: The SNAr reaction is facilitated by the presence of electron-withdrawing groups (in this case, the two cyano groups) which activate the aromatic ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate, followed by the departure of the leaving group (a halide ion).

This route is often more challenging than the reduction of 4-nitrophthalonitrile due to the potential for side reactions and the need for forcing reaction conditions (high temperatures and pressures). However, it can be a viable option depending on the availability of starting materials.

Characterization and Quality Control

The identity and purity of synthesized this compound are crucial for its successful application in downstream processes. A combination of spectroscopic and physical methods is employed for its characterization.

-

Melting Point: Pure this compound has a characteristic melting point in the range of 179-181 °C.[7] A broad or depressed melting point is indicative of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key features include N-H stretching vibrations for the primary amine (typically in the region of 3300-3500 cm⁻¹), a sharp C≡N stretching vibration for the nitrile groups (around 2220-2260 cm⁻¹), and C=C stretching vibrations for the aromatic ring.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm), and the protons of the amino group will give rise to a broad singlet.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the two nitrile carbons (typically in the range of 115-125 ppm) and the aromatic carbons.[8]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 143, corresponding to its molecular weight.[9]

Conclusion and Future Outlook